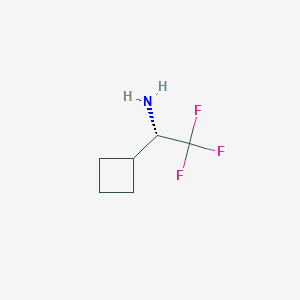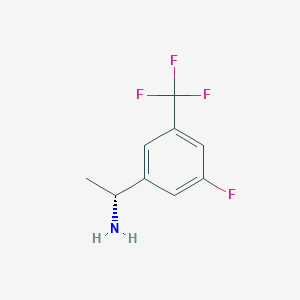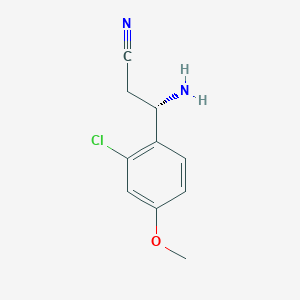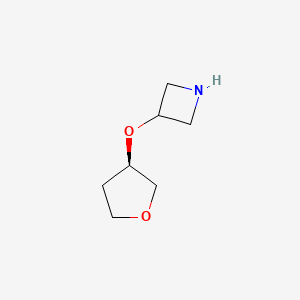
1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl is a chemical compound with the molecular formula C8H12Br2Cl2N2. It is a derivative of ethane-1,2-diamine, where the phenyl ring is substituted with two bromine atoms at the 3 and 5 positions. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl typically involves the bromination of phenyl ethane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3 and 5 positions. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{CH(NH}_2\text{)}_2 + 2\text{Br}_2 \rightarrow \text{C}_6\text{H}_3\text{Br}_2\text{CH}_2\text{CH(NH}_2\text{)}_2 ]
The product is then treated with hydrochloric acid to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and amine groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,4-Dibromophenyl)ethane-1,2-diamine
- 1-(2,4-Dibromophenyl)ethane-1,2-diamine
- 1-(3,5-Dichlorophenyl)ethane-1,2-diamine
Uniqueness
1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C8H12Br2Cl2N2 |
|---|---|
Poids moléculaire |
366.91 g/mol |
Nom IUPAC |
1-(3,5-dibromophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10Br2N2.2ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;;/h1-3,8H,4,11-12H2;2*1H |
Clé InChI |
XUBXGWVANHVIOI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Br)Br)C(CN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)










![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)

